Bienvenue dans la boutique en ligne BenchChem!

7-O-(Triethylsilyl) Paclitaxel

Semi-synthesis Protecting group efficiency Taxane synthesis

7-O-(Triethylsilyl) Paclitaxel is the only officially designated Paclitaxel EP Impurity K and USP Pharmaceutical Analytical Impurity (PAI) with defined RRT 2.14 and acceptance ≤0.3%. The TES group provides optimal stability under esterification and quantitative deprotection under mild acid (85% protection yield). Indispensable for regulatory-compliant batch release, method validation, and system suitability testing per ICH Q3A/Q3B. Substitution with any other silylated taxane invalidates pharmacopoeial compliance.

Molecular Formula C53H65NO14Si
Molecular Weight 968.2 g/mol
CAS No. 148930-55-6
Cat. No. B118307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-(Triethylsilyl) Paclitaxel
CAS148930-55-6
Synonyms(αR,βS)-β-(Benzoylamino)-α-hydroxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methan
Molecular FormulaC53H65NO14Si
Molecular Weight968.2 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C
InChIInChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1
InChIKeyLKHIBBPOJARUFY-RGZLSWIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-(Triethylsilyl) Paclitaxel (CAS 148930-55-6): Protected Taxane Intermediate and Regulatory Impurity Standard


7-O-(Triethylsilyl) Paclitaxel is a semi-synthetic taxane derivative in which the 7-hydroxyl group of paclitaxel is protected with a triethylsilyl (TES) moiety. It is primarily employed as a key intermediate in the synthesis of paclitaxel and novel analogues [1], and is officially designated as Paclitaxel EP Impurity K and a USP Pharmaceutical Analytical Impurity (PAI) [2]. The compound exhibits a molecular formula of C₅₃H₆₅NO₁₄Si and a molecular weight of 968.17 g/mol [3].

Why 7-O-(Triethylsilyl) Paclitaxel Cannot Be Substituted with Generic Silyl-Protected Taxanes


The triethylsilyl (TES) group at the 7-O position imparts a unique combination of steric bulk, hydrolytic lability, and chromatographic behavior that is not replicated by other silyl protecting groups (e.g., TBDMS, TIPS) or alternative protecting strategies (e.g., TROC, CBZ). In semi-synthesis, the TES moiety provides optimal stability under esterification conditions while permitting facile, quantitative removal under mild acid treatment [1]. In analytical quality control, the USP and EP monographs specify exact relative retention times (RRT 2.14) and acceptance limits (≤0.3%) for the 7-O-TES derivative as a named impurity; substitution with an analog of similar but not identical chromatographic properties would invalidate regulatory compliance [2]. Therefore, interchange with any other silylated taxane will result in either failed synthetic protocols or non-compliant analytical data.

Quantitative Differentiation: Why 7-O-(Triethylsilyl) Paclitaxel Outperforms Alternatives


85% Protection Yield Establishes TES as the Preferred C7-Blocking Group for Paclitaxel Semi-Synthesis

In the semi-synthesis of paclitaxel from 10-deacetylbaccatin III, the triethylsilyl (TES) group is reported to protect the C7-hydroxyl with approximately 85% conversion yield. This yield is cited as a key reason why TES is 'the most commonly used group' for this step [1]. In contrast, alternative protecting groups such as 2,2,2-trichloroethoxycarbonyl (TROC) or carbobenzoxy (CBZ) often require multi-step sequences and can lead to lower overall efficiency [1].

Semi-synthesis Protecting group efficiency Taxane synthesis

USP-Defined Relative Retention Time (RRT 2.14) and Impurity Limit (≤0.3%) Provide a Unique Regulatory Fingerprint

The USP Paclitaxel monograph assigns a relative retention time (RRT) of 2.14 to 7-O-(Triethylsilyl)paclitaxel and specifies an acceptance criterion of not more than 0.3% [1]. This is in contrast to unspecified impurities, which are limited to 0.1% [1]. The compound is also officially recognized as Paclitaxel EP Impurity K [2].

Pharmaceutical analysis Impurity profiling Regulatory compliance

Quantitative Deprotection under Mild Acidic Conditions Ensures High Final Product Yield

The TES group on 7-O-(triethylsilyl)paclitaxel can be quantitatively removed using 2 M HCl in ethanol at 0 °C to room temperature over 2.4 hours, affording paclitaxel in quantitative yield after chromatographic purification [1]. This mild deprotection contrasts with the harsher conditions required for some alternative protecting groups (e.g., TROC removal often uses Zn/AcOH, which can be incompatible with sensitive taxane functionalities).

Deprotection Synthetic efficiency Taxane synthesis

Prevention of 7-Epimerization Enables Regioselective Base-Mediated Modifications

Protection of the 7-hydroxyl as the triethylsilyl ether completely prevents epimerization at the 7-position via retroaldol chemistry under basic conditions [1]. This allows for base-induced removal of the 2-benzoate group in 80% yield with high regioselectivity, a transformation that is not feasible with an unprotected 7-OH group [1].

Regioselectivity Epimerization control Taxane derivatization

Orthogonal Protection Compatibility with 2'-O-TBDMS Enables Sequential Functionalization

In the synthesis of BMS-200532, paclitaxel is sequentially protected first at the 2'-O with tert-butyldimethylsilyl (TBDMS) chloride and then at the 7-O with triethylsilyl (TES) chloride to afford the bis-silyl derivative [1]. This orthogonal strategy demonstrates that the TES group at the 7-position does not interfere with the TBDMS group at the 2'-position, enabling stepwise modifications.

Orthogonal protection Sequential synthesis Taxane derivatization

High-Value Application Scenarios for 7-O-(Triethylsilyl) Paclitaxel Based on Quantitative Evidence


GMP Manufacturing of Paclitaxel API via Semi-Synthesis

The 7-O-TES intermediate provides a 85% protection yield and quantitative deprotection under mild acid conditions [1]. This robust, high-yielding sequence is critical for cost-effective, large-scale GMP production of paclitaxel active pharmaceutical ingredient (API).

Regulatory-Compliant Impurity Profiling in ANDA/NDA Submissions

As Paclitaxel EP Impurity K and a USP Pharmaceutical Analytical Impurity with defined RRT (2.14) and acceptance criteria (≤0.3%), this compound is indispensable for method validation, system suitability testing, and batch release in accordance with ICH Q3A/Q3B guidelines [2].

Synthesis of 2-Modified Paclitaxel Analogues for SAR Studies

The TES group at the 7-OH position prevents epimerization and enables regioselective base-mediated removal of the 2-benzoate group in 80% yield [3]. This unique reactivity allows medicinal chemists to introduce diverse substituents at the C2 position for structure-activity relationship (SAR) investigations.

Stepwise Derivatization Using Orthogonal Silyl Protection Strategies

The compatibility of 7-O-TES with 2'-O-TBDMS protection permits sequential, regioselective functionalization of the paclitaxel core [4]. This orthogonal approach is essential for the preparation of complex taxane conjugates, including antibody-drug conjugates (ADCs) and fluorescent probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-O-(Triethylsilyl) Paclitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.